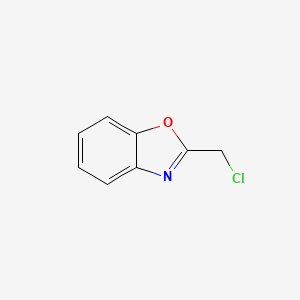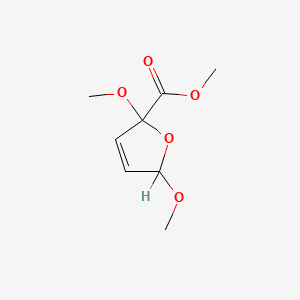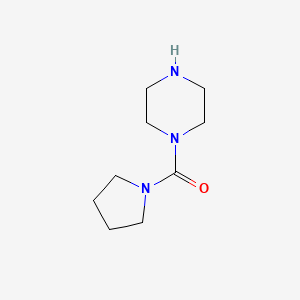
1-Pipérazinyl-1-pyrrolidinyl-méthanone
Vue d'ensemble
Description
Piperazin-1-yl-pyrrolidin-1-yl-methanone (PPM) is a novel, non-toxic, and highly stable synthetic compound that has been studied for its potential applications in the fields of medicine and biotechnology. PPM is a member of the piperazin-1-yl-pyrrolidin-1-yl-methanone family, which includes several compounds with similar structures and properties. PPM is a derivative of the piperazine ring, which is found in many drugs, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Applications De Recherche Scientifique
Voici une analyse complète de « 1-Pipérazinyl-1-pyrrolidinyl-méthanone » axée sur ses applications en recherche scientifique :
Activité cytotoxique
Ce composé a été utilisé dans la conception et la synthèse de dérivés pour cribler l’activité cytotoxique in vitro contre diverses lignées cellulaires cancéreuses, telles que les cellules BT-474, HeLa, MCF-7, NCI-H460 et HaCaT à l’aide du test MTT .
Avantages métaboliques
La recherche indique que les dérivés de ce composé peuvent réduire efficacement les niveaux élevés de glucose et de triglycérides dans les modèles animaux d’obésité induite par un régime riche en graisses .
Antagoniste des adrénocepteurs
Le composé a été étudié pour son activité intrinsèque aux adrénocepteurs α1A et α1B, qui sont des cibles potentielles pour le traitement de certaines affections cardiovasculaires et psychiatriques .
Contrôles d’ingénierie
En matière de sécurité au travail, ce composé est mentionné dans le contexte des contrôles d’ingénierie qui éliminent les dangers ou établissent des barrières entre les travailleurs et les dangers .
Activité anti-VIH
Les dérivés indoliques contenant ce composé ont montré une activité anti-VIH significative avec un indice de sélectivité élevé et de faibles valeurs de CI50 dans des études de prédiction moléculaire .
Inhibition de la MAGL
Un nouvel inhibiteur de la monoacylglycérol lipase (MAGL), qui est impliqué dans la signalisation des endocannabinoïdes, a été identifié par criblage virtuel à l’aide d’un composé lié à la this compound .
Conception et synthèse de dérivés substitués de (1-(benzyl)-1H-1,2,3-triazol-4-yl) (pipérazin-1-yl)méthanone Avantages métaboliques de la 1-(3-(4-(o-tolyl)pipérazin-1-yl)propyl)pyrrolidin… Découverte par calcul de la phényl(pipérazin-1-yl)méthanone… (Pipérazin-1-yl)(pyrrolidin-1-yl)méthanone - Produits chimiques de recherche Brève revue du potentiel biologique des dérivés indoliques
Mécanisme D'action
Mode of Action
A related compound, phenyl(piperazin-1-yl)methanone, has been identified as an inhibitor of monoacylglycerol lipase (magl) . This suggests that Piperazin-1-yl-pyrrolidin-1-yl-methanone may interact with similar targets and induce changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Piperazin-1-yl-pyrrolidin-1-yl-methanone. For instance, the compound is stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, proper ventilation can remove or dilute air contaminants, potentially influencing the compound’s action .
Propriétés
IUPAC Name |
piperazin-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKELOMQESZMHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375162 | |
| Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73331-93-8 | |
| Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73331-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





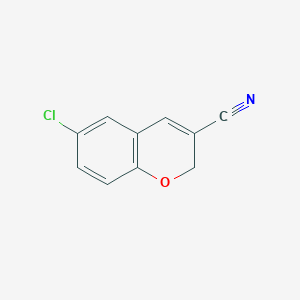
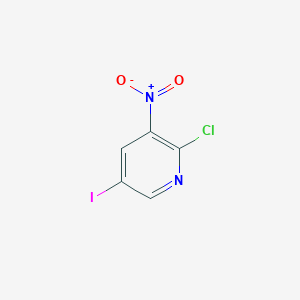
![cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1586501.png)
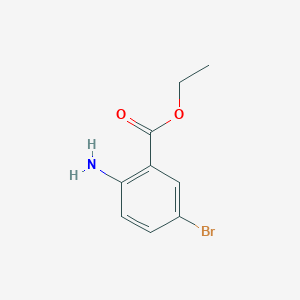
![7-methyl-1H-benzo[d]imidazole](/img/structure/B1586504.png)



